Dimethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with methoxyphenyl and phenylethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves a multi-step process. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the efficient production of the compound. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce reduced oxazole compounds.
Scientific Research Applications
DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE include other oxazole derivatives with different substituents, such as:
- DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIMETHYL {2-[(4-HYDROXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N2O5P |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H25N2O5P/c1-25-18-11-9-17(10-12-18)15-19-23-21(29(24,26-2)27-3)20(28-19)22-14-13-16-7-5-4-6-8-16/h4-12,22H,13-15H2,1-3H3 |
InChI Key |
AXTZPLZYQJEDDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=C(O2)NCCC3=CC=CC=C3)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.